N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride
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Overview
Description
“N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 5-position of the benzothiazole ring.
Acylation: Coupling of the benzothiazole derivative with 2-phenylacetyl chloride to form the amide linkage.
Morpholinopropyl Substitution: Introduction of the morpholinopropyl group through nucleophilic substitution.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.
Reduction: Reduction reactions could target the amide or the benzothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
“N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The morpholinopropyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Phenylacetamide Derivatives: Compounds such as N-phenylacetamide or N-(2-phenylethyl)acetamide.
Uniqueness
“N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride” is unique due to the combination of the benzothiazole core, the methoxy group, and the morpholinopropyl substituent, which may confer distinct biological activities and physicochemical properties.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-28-19-8-9-21-20(17-19)24-23(30-21)26(11-5-10-25-12-14-29-15-13-25)22(27)16-18-6-3-2-4-7-18;/h2-4,6-9,17H,5,10-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKOQVMTZWVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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